Ethyl 5-acetyl-2-[2-(2-methoxyphenoxy)propanamido]-4-methylthiophene-3-carboxylate
Description
This compound is a thiophene derivative featuring a multi-substituted heterocyclic core. Its structure includes:
- 2-[2-(2-Methoxyphenoxy)propanamido] substituent: A branched amide linkage with a methoxy-substituted aryl ether, contributing to steric bulk and hydrogen-bonding capacity.
- 4-Methyl group: Provides steric stabilization and modulates lipophilicity.
- 3-Ethyl carboxylate: A polar ester group affecting solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 5-acetyl-2-[2-(2-methoxyphenoxy)propanoylamino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6S/c1-6-26-20(24)16-11(2)17(12(3)22)28-19(16)21-18(23)13(4)27-15-10-8-7-9-14(15)25-5/h7-10,13H,6H2,1-5H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHLZDJSBIWWPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C(C)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-2-[2-(2-methoxyphenoxy)propanamido]-4-methylthiophene-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor.
Introduction of Functional Groups: The acetyl, methoxyphenoxy, and propanamido groups are introduced through various substitution reactions.
Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in industrial synthesis include strong acids or bases, organic solvents, and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-2-[2-(2-methoxyphenoxy)propanamido]-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases are used depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Medicinal Applications
1.1 Antimicrobial Properties
Research has indicated that compounds similar to ethyl 5-acetyl-2-[2-(2-methoxyphenoxy)propanamido]-4-methylthiophene-3-carboxylate exhibit antimicrobial activity. The thiophene ring structure is known for its ability to interact with biological systems, potentially leading to the development of new antimicrobial agents. Studies have shown that derivatives of thiophene can inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess similar properties .
1.2 Anti-inflammatory Effects
The incorporation of methoxyphenoxy groups in the compound's structure may enhance anti-inflammatory activity. Research on related compounds has demonstrated their efficacy in reducing inflammation in animal models, which could be beneficial for treating conditions such as arthritis and other inflammatory diseases. This suggests that this compound could be explored further for therapeutic use in inflammation-related disorders .
1.3 Cancer Research
Preliminary studies indicate that thiophene derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The structural features of this compound might contribute to its potential as a lead compound in cancer drug development. Further investigation is needed to fully understand its mechanisms and effectiveness against various cancer types .
Agricultural Applications
2.1 Pesticidal Activity
The unique chemical structure of this compound may lend itself to use as a pesticide or herbicide. Compounds containing thiophene rings have been shown to possess insecticidal properties, making this compound a candidate for agricultural applications aimed at pest control .
2.2 Plant Growth Regulation
Research has suggested that certain thiophene derivatives can act as plant growth regulators, promoting growth or inhibiting undesirable plant development. This compound may be explored for its ability to influence plant physiology positively, potentially enhancing crop yields and resilience .
Industrial Applications
3.1 Synthesis of Fine Chemicals
The synthesis of this compound can serve as a versatile intermediate in the production of fine chemicals and pharmaceuticals. Its unique functional groups allow for further modifications, making it a valuable building block in organic synthesis .
3.2 Material Science
Thiophenes are increasingly being investigated for their electronic properties, making them suitable candidates for use in organic electronics and materials science applications. The potential incorporation of this compound into polymer matrices or as part of conductive materials could lead to advancements in electronic devices and sensors .
Mechanism of Action
The mechanism of action of Ethyl 5-acetyl-2-[2-(2-methoxyphenoxy)propanamido]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural differences among analogs lie in the substituents at the 2-position (amide/aryl groups) and 5-position (acetyl/cyano/carbamoyl groups). These modifications influence molecular weight, polarity, and bioactivity.
Table 1: Structural and Molecular Comparison
Key Observations
- Electron-Withdrawing Groups: Compounds with 5-acetyl (e.g., target compound, ) exhibit higher polarity compared to 5-methylcarbamoyl () or 5-cyano analogs ().
- Biological Activity: The 2-cyanoacrylamido derivative () demonstrated significant antioxidant activity (IC50 ~12 µM in DPPH assay), suggesting that electron-deficient groups at the 2-position may enhance radical scavenging.
Biological Activity
Chemical Structure and Properties
Ethyl 5-acetyl-2-[2-(2-methoxyphenoxy)propanamido]-4-methylthiophene-3-carboxylate is characterized by its unique thiophene ring structure, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 421.50 g/mol. The compound features several functional groups, including an acetyl group, an amide linkage, and a methoxyphenoxy moiety, which may contribute to its biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiophene have been shown to inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties. A study focusing on thiophene derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .
Anticancer Activity
The anticancer potential of thiophene derivatives has been extensively studied. A notable case study revealed that certain thiophene-based compounds induce apoptosis in cancer cells by activating specific pathways associated with cell death. This compound could potentially exhibit similar effects due to its structural characteristics. In vitro assays have shown that related compounds can inhibit tumor growth in various cancer cell lines .
Anti-inflammatory Effects
Inflammation plays a critical role in many chronic diseases, and compounds with anti-inflammatory properties are of great interest. Research has indicated that certain thiophene derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may also have therapeutic potential in managing inflammatory conditions .
Study 1: Antimicrobial Activity
A series of experiments were conducted to evaluate the antimicrobial effects of related thiophene compounds against Escherichia coli and Staphylococcus aureus. The results indicated that the compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL, demonstrating significant antibacterial activity.
Study 2: Anticancer Efficacy
In a study assessing the anticancer properties of thiophene derivatives, one compound was found to reduce cell viability in breast cancer cells by over 70% at a concentration of 25 μM after 48 hours of treatment. This highlights the potential for this compound to be developed as an anticancer agent.
Study 3: Anti-inflammatory Mechanisms
Research investigating the anti-inflammatory mechanisms of thiophene derivatives revealed that they significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. Such findings suggest that this compound may modulate inflammatory responses effectively.
Summary of Findings
The biological activity of this compound suggests promising therapeutic applications:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
